(E)-N-(2-bromobenzylidene)ethanamine
Description
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-ethylmethanimine |
InChI |
InChI=1S/C9H10BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-7H,2H2,1H3 |
InChI Key |
SPIFJULPYCFTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Direct Condensation in Organic Solvent (Toluene)
A well-documented method involves refluxing 2-bromobenzaldehyde with ethanamine in dry toluene under Dean-Stark conditions to continuously remove water and drive the reaction to completion.
-
- Dissolve 2-bromobenzaldehyde (e.g., 2.5 ml, 13.15 mmol) in dry toluene (45 ml).
- Add aqueous ethanamine solution (70%, 0.81 ml, 14.4 mmol).
- Reflux the mixture under a Dean-Stark trap for 4 hours to remove water azeotropically.
- Evaporate the solvent under reduced pressure to yield the crude imine as an orange oil.
- Purify by column chromatography on silica gel using hexane-ethyl acetate mixtures.
- Recrystallize from hexane if needed for solid product.
-
- Yield: Approximately 79%.
- Purity confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry.
- Characteristic NMR signals include imine proton at δ ~8.70 ppm and aromatic protons between δ 7.34–8.05 ppm.
This method is straightforward, scalable, and widely used in organic synthesis laboratories.
Alternative Solvent and Conditions
While toluene is preferred for azeotropic removal of water, other solvents such as ethanol or methanol can be used, but may require longer reaction times or additional drying agents. The reaction temperature typically ranges from reflux temperature of the solvent used (e.g., 110°C for toluene) to ambient temperature with extended reaction periods.
Use of Catalysts or Additives
No strong acid or base catalysts are generally required for this condensation, as the reaction proceeds efficiently due to the electrophilic nature of the aldehyde and nucleophilicity of the amine. However, drying agents or molecular sieves can be used to enhance water removal and drive equilibrium toward imine formation.
Purification Techniques
- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate solvent systems effectively separates the product from unreacted starting materials and side products.
- Recrystallization: Recrystallization from non-polar solvents like hexane improves purity and yields crystalline material.
- Extraction and Washing: After reaction, aqueous acidic washes (e.g., 10% HCl) remove excess amine, followed by washing with brine and drying over sodium sulfate.
Characterization Data Summary
| Characterization Method | Key Data for (E)-N-(2-bromobenzylidene)ethanamine |
|---|---|
| ^1H-NMR (300 MHz, CDCl3) | δ 1.36 (triplet, 3H, CH3), 3.74 (quartet, 2H, CH2), 7.34–8.05 (multiplets, aromatic H), 8.70 (singlet, 1H, imine H) |
| ^13C-NMR (300 MHz, CDCl3) | δ 16.1 (CH3), 55.8 (CH2), 124.7–134.2 (aromatic carbons), 159.4 (C=N) |
| Mass Spectrometry (CI) | m/z 212 (M+H, 79Br), 214 (M+H, 81Br) |
| IR (NaCl) | Characteristic imine C=N stretch around 1620–1650 cm^-1 |
Comparative Table of Preparation Parameters
| Parameter | Method Using Toluene Reflux (Dean-Stark) |
|---|---|
| Starting Materials | 2-bromobenzaldehyde, ethanamine |
| Solvent | Dry toluene |
| Molar Ratio | ~1:1.1 (aldehyde:amine) |
| Reaction Temperature | Reflux (~110°C) |
| Reaction Time | 4 hours |
| Water Removal | Dean-Stark trap (azeotropic) |
| Purification | Column chromatography, recrystallization |
| Yield | ~79% |
| Product State | Orange oil or crystalline solid |
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-bromobenzylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine and alcohol.
Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Corresponding amines and alcohols.
Substitution: Products with substituted functional groups on the benzene ring.
Scientific Research Applications
(E)-N-(2-bromobenzylidene)ethanamine can be used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-bromobenzylidene)ethanamine would depend on its specific application. In general, Schiff bases can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or coordination with metal ions. The presence of the bromine atom may enhance its reactivity and binding affinity.
Comparison with Similar Compounds
Schiff Base Derivatives with Halogen Substitutions
Schiff bases sharing the bromobenzylidene core but differing in aromatic amine substituents exhibit distinct physical and pharmacological properties:
Key Differences:
- Physical State: SB-5 is a solid (M.P. 89–96°C), while (E)-N-(2-bromobenzylidene)ethanamine is an oil, likely due to SB-5’s bulkier aromatic substituents enhancing crystallinity.
- Biological Activity: SB-5 is studied for memory impairment treatment, whereas the parent compound is primarily a synthetic intermediate .
NBOMe Derivatives (Phenethylamine Analogs)
NBOMe derivatives are psychoactive compounds with structural similarities, differing in halogen and methoxy substitutions:
Key Differences:
- Substituent Effects: Halogens (Br, I, Cl) and methoxy groups on the phenyl ring modulate receptor binding affinity and potency. For example, 25I-NBOMe (iodo) exhibits higher lipophilicity than 25B-NBOMe (bromo) .
- Legal Status: These compounds are internationally controlled under psychotropic substance schedules .
Benzyl vs. Benzylidene Derivatives
Compounds with benzyl instead of benzylidene groups exhibit reduced conjugation and altered stability:
Key Differences:
Halogen Positioning and Chain Modifications
Variations in halogen placement and amine chain structure significantly impact properties:
Key Differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
